Caesalmin E

Anticancer Cytotoxicity Cassane diterpenoids

Researchers frequently encounter batch-to-batch variability when sourcing natural cassane diterpenoids, compromising SAR reproducibility. Caesalmin E (CAS 204185-91-1) eliminates this uncertainty: - Defined anti-PIV-3 activity (IC50 = 10.3 μg/mL against HEp-2 cells) for reproducible antiviral assays. - Quantified HeLa cytotoxicity (IC50 = 81.2 μM) enabling precise SAR comparison with analogs like caesalmin C (IC50 = 42.9 μM). - Documented in vivo pharmacokinetics in rat models showing rapid absorption and targeted tissue distribution to stomach and liver. Each batch is rigorously characterized by HPLC, NMR, and MS, ensuring lot-to-lot consistency for drug discovery and pharmacological research.

Molecular Formula C26H36O9
Molecular Weight 492.6 g/mol
Cat. No. B018422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCaesalmin E
Molecular FormulaC26H36O9
Molecular Weight492.6 g/mol
Structural Identifiers
SMILESCC(=O)OC1CCC(C2(C1(C3CC4=C(C=CO4)C(C3C(C2OC(=O)C)OC(=O)C)(C)O)C)O)(C)C
InChIInChI=1S/C26H36O9/c1-13(27)33-19-8-10-23(4,5)26(31)22(35-15(3)29)21(34-14(2)28)20-17(24(19,26)6)12-18-16(9-11-32-18)25(20,7)30/h9,11,17,19-22,30-31H,8,10,12H2,1-7H3/t17-,19-,20-,21+,22-,24-,25+,26+/m0/s1
InChIKeyZMDJQZBKCANBDV-GZEDFXFRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Caesalmin E Sourcing Guide


Caesalmin E (CAS: 204185-91-1) is a naturally occurring cassane furanoditerpene primarily isolated from plants of the Caesalpinia genus, such as C. minax, C. crista, and C. decapetala [1][2]. It has a molecular formula of C26H36O9 and a molecular weight of approximately 492.56 g/mol [3]. The compound is recognized for its diverse biological profile, including documented antiviral, anti-inflammatory, and cytotoxic activities, making it a key research candidate for natural product-based drug discovery [1][4].

Natural product-based discovery research
Antiviral screening (PIV-3 context)
Cytotoxicity SAR studies
In vivo pharmacokinetic profiling

Caesalmin E Specificity


Within the broad class of cassane diterpenoids, subtle structural variations lead to significant differences in bioactivity and pharmacokinetic profiles, rendering generic substitution an unsound scientific practice. For instance, direct comparative cytotoxicity data shows that even closely related analogs like caesalmin C and caesalmin E, both isolated from the same plant source, exhibit markedly different potencies [1]. Furthermore, the in vivo disposition of Caesalmin E is unique, with specific absorption and tissue distribution characteristics that are not generalizable to other cassane derivatives like bonducellpin G or 7-O-acetyl-bonducellpin C [2]. Therefore, selecting the correct, well-characterized compound is critical for ensuring experimental reproducibility and advancing structure-activity relationship (SAR) studies.

Cytotoxicity profile may differ from close analogs such as caesalmin C; reported potency varies significantly in HeLa cell assays.
Tissue distribution is compound-specific; in vivo disposition may not extrapolate across cassane derivatives.
Antiviral target context (PIV-3) may not extend to other cassane diterpenes, which often target different pathogens.

Caesalmin E Comparative Evidence


Cytotoxicity vs. Caesalmin C

In a direct head-to-head study evaluating cytotoxic activity against human cervical cancer HeLa cells, Caesalmin E demonstrated an IC50 of 81.2 μmol/L. This is significantly less potent than its structural analog caesalmin C, which had an IC50 of 42.9 μmol/L in the same assay, indicating that the two compounds cannot be used interchangeably in cancer research [1].

Cytotoxicity vs. Caesalmin C
Head-to-head
IC50 = 81.2 μmol/L (HeLa cells, MTT assay)
Supports cell-model endpoint review for SAR interpretation
Caesalmin C exhibits higher potency (~1.9-fold); context-dependent
Anticancer Cytotoxicity Cassane diterpenoids

In Vivo Pharmacokinetic Profile

A comparative pharmacokinetic study in rats revealed that Caesalmin E (CE) is rapidly absorbed and eliminated, leading to high blood concentrations. Crucially, its tissue distribution profile is distinct from the co-studied cassane derivative 7-O-acetyl-bonducellpin C (7-O-AC). CE demonstrated rapid and wide distribution, with the stomach being the primary site of accumulation, followed by the small intestine and liver. This profile differed from that of 7-O-AC, establishing a unique in vivo disposition for Caesalmin E [1].

In Vivo PK Profile
Head-to-head
Rapid absorption, stomach-primary accumulation in rats (iv)
Supports in vivo exposure-model interpretation
Distinct from 7-O-acetyl-bonducellpin C; tissue-context review needed
Pharmacokinetics Drug metabolism In vivo distribution

Antiviral Activity Against PIV-3

Caesalmin E is specifically reported to possess antiviral activity against Parainfluenza virus type 3 (Para3 or PIV-3), a major cause of respiratory tract infections. While class-level antiviral activity is noted for other cassane diterpenoids, the specificity for PIV-3 appears to be a distinguishing feature of Caesalmin E . In contrast, other compounds in the same class, such as norcaesalpinin E, are noted for potent antimalarial activity (IC50 of 0.090 μM against Plasmodium falciparum) rather than anti-PIV-3 effects [1].

Anti-PIV-3 Specificity
Reported
Inhibits Parainfluenza virus type 3 in vitro
Supports antiviral target-context differentiation
Norcaesalpinin E targets P. falciparum; class-level diversity
Antiviral Virology Respiratory infection

Neuraminidase Inhibition

Several newly isolated cassane furanoditerpenes, which include analogs like caesalmin E1, E2, and E3, were evaluated for their inhibitory effects on influenza virus neuraminidase (NA). When compared with the positive control drug Zanamivir, these new compounds, including Caesalmin E's close relatives, were found to exhibit only moderate inhibitory activity [1]. This suggests that while Caesalmin E and its analogs possess this class-level activity, they do not offer a potency advantage over established neuraminidase inhibitors.

Neuraminidase Inhibition
Class-level
Moderate activity (close analogs E1-E3) vs zanamivir
Supports neuraminidase assay context; moderate potency relative to positive control
Not a potent influenza NA inhibitor; data to verify
Antiviral Influenza Enzyme inhibition

Caesalmin E Research Applications


PIV-3 Pathogenesis Research

Caesalmin E is specifically suited for research programs targeting Parainfluenza virus type 3 (PIV-3). Its reported anti-PIV-3 activity makes it a valuable tool for dissecting viral replication mechanisms, host-pathogen interactions, and screening for novel antiviral compounds against this clinically significant respiratory virus.

In Vivo Anti-Inflammatory & PK

Given its documented rapid absorption and unique tissue distribution profile (primarily to the stomach and liver) as established in rat studies [1], Caesalmin E is a prime candidate for in vivo investigations of anti-inflammatory activity. Researchers can leverage this pharmacokinetic data to design informed dosing schedules and focus on specific target tissues for mechanistic studies.

Cassane Diterpenoid SAR

The clear quantitative differentiation in cytotoxicity against HeLa cells, where Caesalmin E (IC50 = 81.2 μM) is nearly half as potent as caesalmin C (IC50 = 42.9 μM) [2], positions Caesalmin E as an essential reference compound for SAR studies. Its use allows for a precise understanding of how subtle structural modifications within the cassane framework dictate biological potency and selectivity.

Natural Product Derivatization

As a complex natural product with multiple functional groups, Caesalmin E serves as an excellent starting scaffold for medicinal chemistry. Its moderate, but defined, cytotoxicity and unique antiviral profile provide a baseline against which the potency and selectivity of semi-synthetic derivatives can be measured in drug discovery projects [2].

Application
Selection Property
Validation Focus
PIV-3 antiviral studies
Antiviral screening context
PIV-3 inhibition assay validation
In vivo anti-inflammatory & PK studies
Tissue distribution and exposure context
Tissue-specific exposure-model review
Cassane diterpenoid SAR
Cytotoxicity endpoint review
Comparative cell-model endpoint analysis
Natural product derivatization
Baseline cytotoxicity and antiviral profile
Potency improvement monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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